molecular formula C12H13NO4S B2976052 4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone CAS No. 400083-84-3

4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Cat. No.: B2976052
CAS No.: 400083-84-3
M. Wt: 267.3
InChI Key: DUIFKOFUMDNJOJ-UHFFFAOYSA-N
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Description

The compound appears to contain a thiazinane ring, which is a six-membered ring containing one nitrogen atom, one sulfur atom, and four carbon atoms. The “4-Methylbenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) attached to the fourth carbon of the benzene ring .


Molecular Structure Analysis

The molecular structure would be based on the thiazinane ring, with the 4-methylbenzyl group attached at the 4th position. The exact 3D structure would depend on the specific stereochemistry at the various chiral centers in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazinane ring and the 4-methylbenzyl group. The benzyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Novel Synthetic Methods : One study discusses a convenient method for preparing 2-substituted quinazolines, highlighting the potential of using specific chemical compounds in creating complex heterocyclic structures that could be useful in drug development and chemical synthesis (Eynde et al., 1993).
  • Heterocyclic Compound Development : Research on the synthesis and insecticidal activity of tetrazole-linked triazole derivatives emphasizes the role of heterocyclic compounds in developing new insecticides, demonstrating the agricultural applications of these chemical investigations (Maddila et al., 2015).
  • Pharmacological Applications : The synthesis of racemic tetrahydrobenzazepine derivatives as antagonists for NMDA and AMPA receptors indicates the potential of these compounds in neurological and pharmacological research, offering insights into new therapeutic avenues (Guzikowski et al., 1997).

Potential Applications in Drug Discovery

  • Antiviral Research : A study on heterocyclic compounds derived from cyclohexane-1,4-dione suggests the potential application of these compounds in antiviral drug discovery, particularly against SARS-CoV-2, showcasing the relevance of chemical synthesis in addressing global health challenges (Mohareb & Abdo, 2021).

Safety and Hazards

As with any chemical compound, handling “4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. The specific hazards would depend on the properties of the compound .

Future Directions

The study of new chemical compounds often involves exploring their potential applications, such as in medicine or materials science. Future research could involve studying the biological activity of this compound, or investigating its physical and chemical properties in more detail .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes

Mode of Action

These interactions may lead to changes in the conformation or activity of the target, thereby affecting cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival.

Pharmacokinetics

Similar compounds have been shown to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine and feces . These properties can affect the compound’s bioavailability, or the extent and rate at which it reaches its target sites in the body.

Result of Action

Similar compounds have been shown to have various effects, such as inhibiting enzyme activity, altering cell signaling pathways, and affecting gene expression . These effects can lead to changes in cellular functions and behaviors.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, the presence of competing molecules, and the physiological state of the cells.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-9-2-4-10(5-3-9)6-13-11(14)7-18(16,17)8-12(13)15/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIFKOFUMDNJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CS(=O)(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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